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Compound of Interest

Compound Name: Griseorhodin A

Cat. No.: B076142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Griseorhodin A is a complex polyketide antibiotic belonging to the rubromycin family,

characterized by a unique spiroketal system linking a naphthoquinone and an isocoumarin

moiety. Its intricate structure and potent biological activities, including antibacterial and

cytotoxic properties, make it a subject of significant interest in natural product chemistry and

drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for

the structural elucidation and characterization of Griseorhodin A. This document provides

detailed application notes and protocols for the NMR analysis of this fascinating natural

product.

Chemical Structure of Griseorhodin A
The structural complexity of Griseorhodin A necessitates a comprehensive NMR analysis to

confirm its connectivity and stereochemistry. The key structural features include a highly

substituted aromatic system, a spiroketal core, and multiple stereocenters. The absolute

configuration of Griseorhodin A has been determined as 6S, 6aR, 7S, and 8S through a

combination of NMR spectroscopy and computational methods.[1]
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b076142?utm_src=pdf-interest
https://www.benchchem.com/product/b076142?utm_src=pdf-body
https://www.benchchem.com/product/b076142?utm_src=pdf-body
https://www.benchchem.com/product/b076142?utm_src=pdf-body
https://www.benchchem.com/product/b076142?utm_src=pdf-body
https://www.benchchem.com/product/b076142?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5828249/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A complete set of ¹H and ¹³C NMR data is crucial for the unambiguous identification and

characterization of Griseorhodin A. The following tables summarize the reported chemical

shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for Griseorhodin A

Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) in Hz

H-7 4.40 d J = 2.0

H-8 4.36 d J = 2.0

OCH₃ 4.10 s

CH₃ 2.50 s

H-1' 7.35 s

H-4' 7.80 s

OH 12.50 s

OH 13.20 s

Note: The data presented here is compiled from literature sources.[1] Specific values may vary

slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for Griseorhodin A
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Position Chemical Shift (δ) ppm

C-1 162.5

C-3 160.8

C-4 108.2

C-4a 135.5

C-5 182.1

C-6 98.5

C-6a 85.0

C-7 60.5

C-8 58.7

C-8a 110.5

C-9 165.2

C-10 188.0

C-10a 112.8

C-1' 118.5

C-3' 168.0

C-4' 102.0

C-4a' 140.2

C-5' 115.8

C-8a' 138.0

OCH₃ 52.5

CH₃ 20.8

Note: The data presented here is compiled from literature sources. Specific values may vary

slightly depending on the solvent and instrument used.
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Experimental Protocols
The following protocols provide a general framework for the NMR analysis of Griseorhodin A.

Optimization may be required based on the available instrumentation and sample quantity.

Sample Preparation
Isolation and Purification: Isolate Griseorhodin A from its natural source (e.g., Streptomyces

species) using appropriate chromatographic techniques (e.g., silica gel chromatography,

HPLC) to ensure high purity.

Solvent Selection: Dissolve a sufficient amount of purified Griseorhodin A (typically 1-5 mg

for ¹H NMR and 10-20 mg for ¹³C NMR) in a deuterated solvent. Common solvents for

natural products include deuterochloroform (CDCl₃), deuterated methanol (CD₃OD), or

deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical

shifts, so consistency is key for data comparison.

Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe

filter into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition
A standard suite of 1D and 2D NMR experiments is recommended for the comprehensive

characterization of Griseorhodin A.

¹H NMR (Proton NMR):

Purpose: To determine the number of different types of protons, their chemical

environment, and their coupling patterns.

Typical Parameters:

Spectrometer Frequency: 400 MHz or higher for better resolution.

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-15 ppm.
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Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR (Carbon NMR):

Purpose: To determine the number of different types of carbon atoms in the molecule.

Typical Parameters:

Spectrometer Frequency: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

2D NMR Experiments:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assembling the molecular

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser

Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for

stereochemical assignments.

Data Processing and Analysis
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays

(FIDs) to obtain the frequency-domain NMR spectra.
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Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction

to ensure accurate integration and peak picking.

Chemical Shift Referencing: Reference the chemical shifts to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

Spectral Interpretation:

Analyze the ¹H NMR spectrum to identify characteristic signals, such as aromatic protons,

methyl groups, and methoxy groups.

Use the ¹³C NMR spectrum to count the number of carbon signals and identify the types of

carbons (e.g., carbonyls, aromatic, aliphatic).

Utilize 2D NMR data (COSY, HSQC, HMBC) to piece together the molecular fragments

and establish the overall connectivity of Griseorhodin A.

Interpret NOESY/ROESY data to confirm the relative stereochemistry of the molecule.
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Caption: Experimental workflow for the NMR characterization of Griseorhodin A.
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Caption: Inter-relationships of NMR experiments for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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